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Compound of Interest

3,6-Dimethylisoxazolo[5,4-

Compound Name:
djpyrimidin-4(5H)-one

CAS No.: 35258-88-9

Cat. No.: B1449797

Get Quote

Executive Summary

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic class in medicinal
chemistry, distinguished by its bioisosteric similarity to endogenous purine bases (adenine and
guanine).[1][2][3] This structural mimicry allows these derivatives to interrogate critical
biological targets, including adenosine receptors, receptor tyrosine kinases (RTKs), and Toll-
like receptors (TLRS).

This technical guide synthesizes the pharmacological profile of isoxazolo[5,4-d]pyrimidines,
focusing on their role as selective TLR7 agonists, EGFR/VEGFR kinase inhibitors, and
adenosine receptor antagonists. It provides validated synthetic protocols, structure-activity
relationship (SAR) insights, and mechanistic pathways for researchers in drug discovery.

Chemical Architecture & Bioisosterism
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The isoxazolo[5,4-d]pyrimidine core consists of an isoxazole ring fused to a pyrimidine ring
across the 4,5-positions of the isoxazole.

» Purine Bioisosterism: The scaffold replaces the imidazole ring of purines with an isoxazole
ring. This modification alters the hydrogen bond donor/acceptor profile and lipophilicity
(LogP) while maintaining the planar geometry required for ATP-binding pocket occupancy in
kinases.

e Isomer Specificity: It is crucial to distinguish this scaffold from its isomer, isoxazolo[4,5-
d]pyrimidine. The [5,4-d] fusion places the oxygen atom of the isoxazole ring adjacent to the
pyrimidine fusion, influencing electronic distribution and metabolic stability.

Synthesis Strategies

The construction of the isoxazolo[5,4-d]pyrimidine core typically follows two primary
retrosynthetic disconnections:

Method A: Annulation of the Pyrimidine Ring (Preferred)

This method utilizes functionalized isoxazoles as precursors.[3] It is favored for its regiocontrol.
e Precursor: 5-amino-isoxazole-4-carbonitrile (or carboxamide).

e Cyclization: Reaction with one-carbon donors (e.g., triethyl orthoformate, formamide) closes
the pyrimidine ring.

Method B: Annulation of the Isoxazole Ring

This method builds the isoxazole ring onto a pre-existing pyrimidine core, often via
hydroxylamine reaction with ortho-functionalized pyrimidines.

Visualization: Synthetic Pathways
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Figure 1: Convergent synthesis of isoxazolo[5,4-d]pyrimidines via isoxazole precursors.

Click to download full resolution via product page

Pharmacology & Biological Activities[1][3][4][5][6][7]
[8][91[10][11][12]
Immunomodulation: Selective TLR7 Agonism

Recent optimization campaigns have identified 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-
amines as potent, selective agonists of Toll-like Receptor 7 (TLR7).[4][5]

e Mechanism: These small molecules bind to the endosomal TLR7, triggering the MyD88-
dependent signaling cascade. This results in the induction of Type I interferons (IFN-o/) and
pro-inflammatory cytokines (IL-12, TNF-0).[6]

e Lead Compound:21a (EC50 = 7.8 uM).[4][6][5]

o Therapeutic Application: Vaccine adjuvants and cancer immunotherapy (turning "cold"
tumors "hot").

Oncology: Kinase Inhibition (EGFR & VEGFR)

The scaffold serves as an ATP-competitive inhibitor for receptor tyrosine kinases.

o EGFR Inhibition: Derivatives bearing 4-anilino substituents (mimicking Quinazoline drugs like
Erlotinib) show low nanomolar activity against EGFR.
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o VEGFR-2 Inhibition: 4-substituted derivatives effectively block angiogenesis by inhibiting
VEGFR-2 phosphorylation, with IC50 values in the sub-micromolar range.

e SAR Insight: Substitution at the C-6 position with a trifluoromethyl group enhances metabolic
stability and binding affinity.

Adenosine Receptor Antagonism

Isoxazolo[5,4-d]pyrimidines act as antagonists at the A1 and A3 adenosine receptors.[7]

» Relevance: A3 receptor antagonists are investigated for the treatment of glaucoma and
inflammatory diseases.

» Binding Mode: The planar heterocyclic core stacks between phenylalanine residues in the
receptor pocket, while N-substituents extend into the exosite.

Experimental Protocols
Protocol A: Synthesis of 4-Amino-isoxazolo[5,4-
d]pyrimidine

Objective: To synthesize the core scaffold from 5-amino-3-methylisoxazole-4-carbonitrile.

o Reagents: 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq), Triethyl orthoformate (excess),
Acetic anhydride (catalytic).

e Procedure:

[e]

Dissolve the isoxazole precursor in triethyl orthoformate (10 mL/g).

o

Add 3-4 drops of acetic anhydride.

[¢]

Reflux the mixture at 100-110°C for 6—8 hours. Monitor via TLC (Hexane:EtOAc 1:1).

[¢]

Cool the reaction mixture to room temperature. A precipitate should form.

Filter the solid and wash with cold ethanol.

[e]
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o Amine Substitution (Optional): To install an amine at C-4, treat the intermediate with the
desired primary amine in ethanol at reflux for 4 hours.

 Validation: Verify structure via tH-NMR (distinct singlet for pyrimidine H-6 proton around 8.5
ppm).

Protocol B: TLR7 HEK-Blue™ Agonist Assay

Objective: To quantify TLR7 activation efficacy.[4]

e Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), stably transfected with human TLR7 and an
NF-kB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

o Method:

o Seed cells at 50,000 cells/well in a 96-well plate in HEK-Blue™ Detection medium.

[e]

Add test compounds (dissolved in DMSO) at varying concentrations (0.1 uM — 100 pM).

o

Include R848 (Resiquimod) as a positive control and DMSO as a negative control.

[¢]

Incubate for 16—24 hours at 37°C, 5% CO2.

o

Measure SEAP levels using a spectrophotometer at 620—-655 nm.
e Analysis: Calculate EC50 values using non-linear regression (GraphPad Prism).

Mechanism of Action: TLR7 Signaling Pathway

The following diagram illustrates the intracellular cascade activated by isoxazolo[5,4-
d]pyrimidine agonists.
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Figure 2: TLRY7 signaling cascade activated by isoxazolo[5,4-d]pyrimidine derivatives.
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[5]
Key Data Summary

Compound Class Target

Activity Key Structural
(IC50/EC50) Feature

6-Trifluoromethyl

6-CF3-isoxazolo[5,4- ) ) i
TLR7 (Agonist) 7.8 UM (EC50) group is essential for

d]pyrimidine o
selectivity over TLR8.
4-Anilino- 4-Anilino moiety
isoxazolo[5,4- EGFR (WT) ~6—-8 nM (IC50) mimics quinazoline
d]pyrimidine kinase inhibitors.
4-Substituted- 4-Methoxyphenyl
isoxazolo[5,4- VEGFR-2 0.33 uM (IC50) group at C-2 position
d]pyrimidine enhances potency.
) Note: Often

7-Amino-oxazolo[5,4- o ) o

HHV-1 (Antiviral) 3.5 log reduction compared, but distinct

d]pyrimidine* ) )
from isoxazolo isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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